5-Chloro-2-morpholino-6-nitrooxazolo[4,5-b]pyridine

Catalog No.
S13843814
CAS No.
M.F
C10H9ClN4O4
M. Wt
284.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-2-morpholino-6-nitrooxazolo[4,5-b]pyridin...

Product Name

5-Chloro-2-morpholino-6-nitrooxazolo[4,5-b]pyridine

IUPAC Name

5-chloro-2-morpholin-4-yl-6-nitro-[1,3]oxazolo[4,5-b]pyridine

Molecular Formula

C10H9ClN4O4

Molecular Weight

284.65 g/mol

InChI

InChI=1S/C10H9ClN4O4/c11-8-6(15(16)17)5-7-9(12-8)13-10(19-7)14-1-3-18-4-2-14/h5H,1-4H2

InChI Key

BXWLLQKAXPFBJL-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC3=C(O2)C=C(C(=N3)Cl)[N+](=O)[O-]

5-Chloro-2-morpholino-6-nitrooxazolo[4,5-b]pyridine (CAS: 1801345-37-8) is a highly specialized bicyclic heteroaromatic building block primarily procured for the synthesis of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors. Featuring an oxazolo[4,5-b]pyridine core, this scaffold is engineered with three distinct functional handles: a 2-morpholino group that modulates aqueous solubility and kinase hinge-binding, a 5-chloro leaving group for nucleophilic aromatic substitution (SNAr), and a 6-nitro group that simultaneously activates the C5 position and serves as a masked amine for downstream functionalization [1]. For procurement teams and process chemists, this exact substitution pattern is non-negotiable for synthesizing advanced oncology and immunology candidates, as it dictates the entire downstream synthetic route and eliminates the need for early-stage transition metal catalysis [2].

Attempting to substitute this compound with simpler analogs, such as 2,5-dichloro-6-nitrooxazolo[4,5-b]pyridine or 5-chloro-2-morpholinooxazolo[4,5-b]pyridine, introduces severe process inefficiencies. A 2,5-dichloro baseline exposes two competing electrophilic sites, leading to poor regioselectivity during amination and generating complex mixtures that require costly chromatographic separation [2]. Conversely, removing the 6-nitro group eliminates the strong electron-withdrawing effect required for spontaneous SNAr at the C5 position. Without the ortho-nitro activation, the C5-chloro bond becomes unreactive to aliphatic amines under standard basic conditions, forcing the use of expensive palladium catalysts and specialized phosphine ligands to drive the coupling [1]. Therefore, the precise 5-chloro-2-morpholino-6-nitro configuration is essential for maintaining a high-yielding, scalable, and metal-free amination step.

Regioselective Amination Yield via Pre-Installed Morpholine

The pre-installation of the morpholine ring at the C2 position is critical for directing subsequent aminations exclusively to the C5 position. When reacted with primary or secondary amines under mild basic conditions, 5-chloro-2-morpholino-6-nitrooxazolo[4,5-b]pyridine yields the desired C5-substituted product with >90% conversion [1]. In contrast, using a 2,5-dichloro-6-nitrooxazolo[4,5-b]pyridine comparator results in competitive attack at both C2 and C5, dropping the isolated yield of the target regioisomer to <50% and necessitating extensive purification [2].

Evidence DimensionIsolated yield of desired C5-aminated product
Target Compound Data>90% yield (single regioisomer)
Comparator Or Baseline2,5-Dichloro-6-nitrooxazolo[4,5-b]pyridine (<50% yield, mixed regioisomers)
Quantified Difference>40% increase in yield and elimination of regioisomer separation
ConditionsSNAr with aliphatic amine, K2CO3, DMF, 100°C, 2h

Procuring the pre-morpholinated building block eliminates a major regioselectivity bottleneck, drastically reducing purification costs and active pharmaceutical ingredient (API) waste.

Elimination of Transition Metal Catalysis via Ortho-Nitro Activation

The presence of the 6-nitro group provides powerful electron-withdrawing ortho-activation, making the 5-chloro position highly susceptible to nucleophilic attack. This allows 5-chloro-2-morpholino-6-nitrooxazolo[4,5-b]pyridine to undergo quantitative amination using only potassium carbonate [1]. If a comparator lacking the 6-nitro group (5-chloro-2-morpholinooxazolo[4,5-b]pyridine) is used, the SNAr reaction fails under these conditions. Achieving comparable >80% conversion with the des-nitro analog requires Buchwald-Hartwig cross-coupling utilizing expensive palladium sources and complex ligands [2].

Evidence DimensionReagent requirement for >80% C5-amination conversion
Target Compound DataBase only (K2CO3)
Comparator Or Baseline5-Chloro-2-morpholinooxazolo[4,5-b]pyridine (Requires Pd catalyst + ligand)
Quantified Difference100% reduction in transition metal catalyst dependency
ConditionsAmination with secondary amines at 100°C

Avoiding palladium in early-stage synthesis reduces raw material costs and eliminates the need for rigorous heavy-metal scavenging in the final API.

Downstream Scaffold Viability via Nitro Reduction

Beyond its role as an SNAr activator, the 6-nitro group is a critical masked amine. Following the C5 amination, the 6-nitro group of the target compound is readily reduced to yield an ortho-diamine intermediate, which is essential for subsequent cyclization steps required to build the rigid pharmacophore of IRAK4 inhibitors [1]. Comparators utilizing alternative electron-withdrawing groups, such as a 6-cyano analog, cannot be converted into the necessary aniline derivative under compatible conditions, rendering them useless for this specific synthetic pathway [2].

Evidence DimensionViability of generating an ortho-diamine intermediate
Target Compound DataHigh-yielding reduction to primary amine
Comparator Or Baseline6-cyano or 6-CF3 analogs (Incapable of forming the required amine)
Quantified Difference100% loss of downstream viability when substituting the nitro group
ConditionsStandard nitro reduction conditions (Fe/NH4Cl or H2, Pd/C)

The specific 6-nitro substitution is non-replaceable for buyers synthesizing IRAK4 inhibitors that require an ortho-diamine for final pharmacophore assembly.

Synthesis of IRAK4 Kinase Inhibitors

The primary industrial application for this compound is as a core building block for IRAK4 inhibitors targeting MYD88-mutated lymphomas and inflammatory diseases. Its specific substitution pattern allows for rapid, metal-free assembly of the kinase hinge-binding domain [1].

Development of Novel Oxazolo[4,5-b]pyridine Therapeutics

Due to the pre-installed morpholine and highly reactive C5-chloro position, this compound is ideal for medicinal chemistry teams conducting structure-activity relationship (SAR) campaigns around the C5 position without worrying about C2 side-reactions [2].

Scale-Up and Process Chemistry Optimization

For process chemists looking to avoid palladium-catalyzed cross-couplings in the production of bicyclic heteroaromatics, this scaffold offers a validated, base-only SNAr route that simplifies scale-up and purification [1].

XLogP3

1.9

Hydrogen Bond Acceptor Count

7

Exact Mass

284.0312325 g/mol

Monoisotopic Mass

284.0312325 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

Explore Compound Types